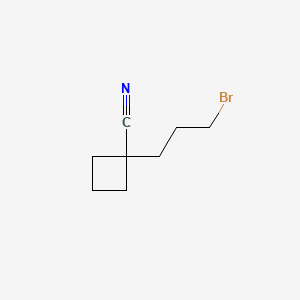
sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate is a fluorinated surfactant known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. This compound is part of a broader class of perfluorinated compounds, which are widely used in various industrial applications due to their exceptional performance characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate typically involves the fluorination of a suitable hydrocarbon precursor followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination. The sulfonation step is usually carried out using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination and sulfonation processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of the fluorinating and sulfonating agents. The final product is purified through distillation or crystallization to achieve the desired purity levels required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a stabilizer for colloidal dispersions.
Biology: Employed in the preparation of biological membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Industry: Utilized in the production of water-repellent coatings, lubricants, and fire-fighting foams.
Wirkmechanismus
The mechanism of action of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate involves its ability to reduce surface tension and stabilize emulsions. The sulfonate group interacts with water molecules, while the fluorinated tail provides hydrophobicity, allowing the compound to form micelles and other structures that can encapsulate and transport hydrophobic substances. This dual functionality makes it effective in various applications, from industrial processes to biomedical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Compared to similar compounds, sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate offers enhanced thermal stability and chemical resistance due to its longer fluorinated chain and the presence of the sulfonate group. These properties make it particularly suitable for applications requiring extreme conditions, such as high-temperature industrial processes and advanced biomedical research.
Eigenschaften
CAS-Nummer |
108026-35-3 |
|---|---|
Molekularformel |
C12H4F21NaO3S |
Molekulargewicht |
650.18 g/mol |
IUPAC-Name |
sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate |
InChI |
InChI=1S/C12H5F21O3S.Na/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;/h1-2H2,(H,34,35,36);/q;+1/p-1 |
InChI-Schlüssel |
RJOJXXCFXVMGLF-UHFFFAOYSA-M |
Kanonische SMILES |
C(CS(=O)(=O)[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


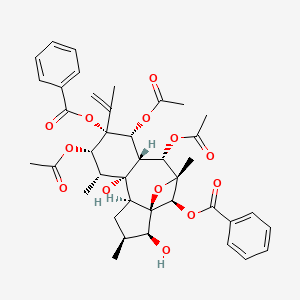

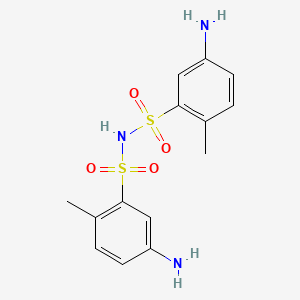
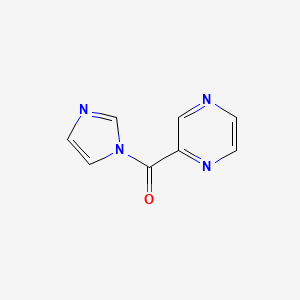
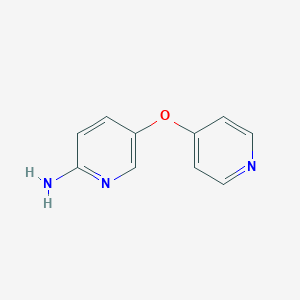

![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)

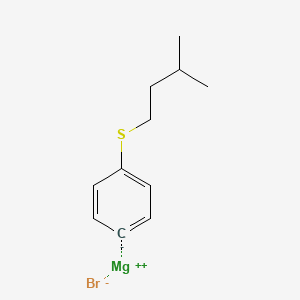
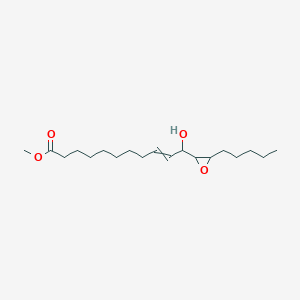
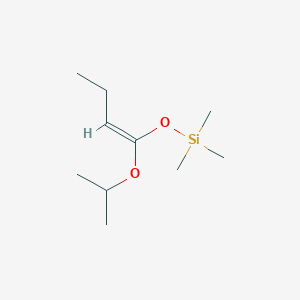
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

